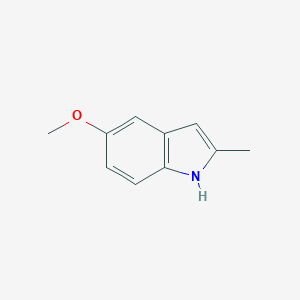

5-Methoxy-2-methylindole

説明

The exact mass of the compound 5-Methoxy-2-methylindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63817. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxy-2-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWGLJOQFUMFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148115 | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-74-0 | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Methoxy-2-methylindole from p-Anisidine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylindole is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring an electron-rich indole nucleus with methoxy and methyl substitutions, imparts unique chemical properties that are leveraged in drug discovery and materials science. This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-2-methylindole, with a primary focus on the Fischer indole synthesis, a robust and widely utilized method for constructing the indole ring system. Detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway are presented to aid researchers in the practical application of this synthesis.

Core Synthesis Pathway: The Fischer Indole Synthesis

The most common and effective method for synthesizing 5-methoxy-2-methylindole from p-anisidine is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3] In this specific synthesis, p-anisidine is first converted to (4-methoxyphenyl)hydrazine, which is then reacted with a ketone to form the corresponding hydrazone. Subsequent acid-catalyzed intramolecular cyclization and elimination of ammonia yield the final indole product.

A highly efficient one-pot variation of this synthesis involves the direct reaction of p-anisidine with a suitable ketone in the presence of an acid catalyst, proceeding through the in-situ formation of the hydrazone intermediate.

Experimental Protocols

Protocol 1: One-Pot Synthesis from p-Anisidine and Hydroxyacetone

This protocol outlines a high-yield, one-pot synthesis of 5-methoxy-2-methylindole.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Hydroxyacetone

-

Acetic acid

-

Acetonitrile

-

50L glass reactor

-

Stirring apparatus

-

Heating mantle

-

Reduced pressure distillation apparatus

-

Vacuum oven

Procedure:

-

To a 50L glass reactor, add 4.2 kg of p-anisidine, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid at room temperature with stirring.

-

Ensure the mixture is well-homogenized.

-

Heat the reaction solution to reflux and maintain the reflux for 8 hours to complete the reaction.

-

After the reaction is complete, recover the acetic acid by distillation under reduced pressure.

-

Recrystallize the residue with acetonitrile.

-

Dry the resulting solid product in a vacuum oven to obtain an off-white solid powder.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 5-methoxy-2-methylindole as described in Protocol 1.

| Parameter | Value | Reference |

| Starting Materials | ||

| p-Anisidine | 4.2 kg | [4] |

| Hydroxyacetone | 2.9 kg | [4] |

| Acetic Acid (Solvent/Catalyst) | 25 kg | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Reaction Time | 8 hours | [4] |

| Product & Yield | ||

| 5-Methoxy-2-methylindole | 5.2 kg | [4] |

| Yield | 94% | [4] |

Reaction Pathway and Mechanism

The synthesis of 5-methoxy-2-methylindole from p-anisidine via the Fischer indole synthesis proceeds through several key steps. The following diagram illustrates the logical progression from the starting materials to the final product.

Caption: Fischer Indole Synthesis Pathway

Alternative Synthetic Routes

While the Fischer indole synthesis is the most prominent method, other classical named reactions can also be employed for the synthesis of methoxy-activated indoles, including:

-

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative.[5][6] Although it is a classic method, it can sometimes suffer from harsh reaction conditions and lower yields.[5][6]

-

Japp-Klingemann Reaction: This reaction can be used to synthesize the hydrazone intermediate required for the Fischer indole synthesis from β-keto-acids or β-keto-esters and aryl diazonium salts.[7][8]

Conclusion

The synthesis of 5-methoxy-2-methylindole from p-anisidine is most effectively achieved through the Fischer indole synthesis. The provided one-pot experimental protocol demonstrates a high-yield and scalable method suitable for research and industrial applications. Understanding the underlying reaction mechanism and the availability of alternative routes provides researchers with a comprehensive toolkit for the synthesis of this important indole derivative. This guide serves as a practical resource for chemists and pharmaceutical scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

References

- 1. 5-Methoxy-2-methylindole | 1076-74-0 | Benchchem [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to 5-Methoxy-2-methylindole (CAS 1076-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methylindole is a heterocyclic aromatic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the electron-rich indole core substituted with a methoxy group, make it a valuable precursor for a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of 5-Methoxy-2-methylindole. Furthermore, it delves into its known biological activities, particularly its role as an inhibitor of myeloperoxidase (MPO) and a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, presenting this information through detailed experimental protocols, data tables, and pathway diagrams to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of 5-Methoxy-2-methylindole are summarized below, providing essential information for its handling, storage, and characterization.

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of 5-Methoxy-2-methylindole are presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1076-74-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | White to light beige or brown crystalline powder | [2] |

| Melting Point | 86-88 °C | [1] |

| Boiling Point | 145 °C at 1.5 mmHg | N/A |

| Solubility | Soluble in methanol and ethanol. | N/A |

| Purity | ≥97-99% | [1] |

Spectroscopic Data

Table 2: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 161.08 | 99.99 | [M]⁺ |

| 146.06 | 63.39 | [M-CH₃]⁺ |

| 118.07 | 53.71 | [M-CH₃-CO]⁺ |

| 162.09 | 11.29 | [M+H]⁺ |

(Data sourced from PubChem CID 70642)[3]

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | br s | 1H | N-H |

| ~7.15 | d | 1H | Ar-H (C7) |

| ~6.95 | d | 1H | Ar-H (C4) |

| ~6.70 | dd | 1H | Ar-H (C6) |

| ~6.10 | s | 1H | C3-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.40 | s | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~154.0 | C5 |

| ~136.0 | C2 |

| ~131.5 | C7a |

| ~129.0 | C3a |

| ~111.5 | C7 |

| ~110.0 | C4 |

| ~102.0 | C6 |

| ~100.0 | C3 |

| ~55.8 | -OCH₃ |

| ~13.5 | -CH₃ |

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1620, 1480, 1460 | C=C aromatic ring stretch |

| ~1220, 1030 | C-O (methoxy) stretch |

Synthesis and Reactivity

5-Methoxy-2-methylindole is primarily synthesized via the Fischer indole synthesis. It is a reactive molecule that participates in various organic reactions, making it a key intermediate.

Synthesis Workflow

The most common synthetic route to 5-Methoxy-2-methylindole is the Fischer indole synthesis, which involves the acid-catalyzed reaction of p-anisidine (4-methoxyphenylhydrazine precursor) with hydroxyacetone.

Caption: Fischer indole synthesis of 5-Methoxy-2-methylindole.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

p-Anisidine (4.2 kg)

-

Hydroxyacetone (2.9 kg)

-

Acetic acid (25 kg)

-

Acetonitrile (for recrystallization)

-

50L glass reactor equipped with a mechanical stirrer, reflux condenser, and heating mantle.

Procedure:

-

To the 50L glass reactor, add p-anisidine (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) at room temperature under constant stirring to ensure thorough mixing.

-

Heat the reaction mixture to reflux and maintain the reflux for 8 hours.

-

After the reaction is complete, allow the mixture to cool and then remove the acetic acid by distillation under reduced pressure.

-

The resulting residue is then recrystallized from acetonitrile.

-

The purified solid product is dried in a vacuum oven to yield 5.2 kg of off-white 5-Methoxy-2-methylindole (Yield: 94%).

Chemical Reactivity and Applications

5-Methoxy-2-methylindole is a valuable intermediate in organic synthesis due to the reactivity of the indole ring, particularly at the C3 position. It is utilized in several key reactions:

-

Friedel-Crafts Alkylation: The electron-rich indole nucleus readily undergoes electrophilic substitution.

-

Palladium-Catalyzed Arylation: It can be used as a coupling partner in cross-coupling reactions.

-

Synthesis of Bioactive Molecules: It serves as a precursor for the synthesis of various therapeutic agents, including anti-inflammatory drugs derived from arylacetic acids.

Representative Experimental Protocol: Friedel-Crafts Alkylation

The following is a general procedure for the Lewis acid-catalyzed Friedel-Crafts alkylation of an indole, adapted for 5-Methoxy-2-methylindole.

Materials:

-

5-Methoxy-2-methylindole

-

An appropriate electrophile (e.g., a benzylic alcohol or alkyl halide)

-

A Lewis acid catalyst (e.g., AlCl₃·6H₂O, 5 mol%)

-

Dichloromethane (DCM) as the solvent

Procedure:

-

Dissolve 5-Methoxy-2-methylindole (1.0 eq) and the chosen electrophile (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at room temperature.

-

Add the Lewis acid catalyst (e.g., AlCl₃·6H₂O, 0.05 eq) to the solution.

-

Continue stirring the reaction mixture at room temperature for approximately 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the C3-alkylated indole derivative.

Biological Activity and Mechanisms of Action

5-Methoxy-2-methylindole has been identified as a modulator of key biological pathways, making it a compound of interest in drug discovery, particularly in the context of inflammatory diseases.

Inhibition of Myeloperoxidase (MPO)

The mechanism of inhibition involves the interaction of the indole with the catalytic cycle of MPO. The inhibitor promotes the accumulation of Compound II, a catalytically inactive intermediate of the enzyme, thereby preventing the completion of the cycle and the production of hypochlorous acid.

Caption: Inhibition of the MPO catalytic cycle by 5-Methoxy-2-methylindole.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Various indole derivatives have been identified as modulators of AhR. Depending on the specific cellular context, 5-Methoxy-2-methylindole may act as an agonist or antagonist of this receptor.

As an agonist, it would bind to the cytosolic AhR complex, leading to its nuclear translocation, heterodimerization with ARNT (AhR Nuclear Translocator), and subsequent binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

5-Methoxy-2-methylindole (CAS 1076-74-0) is a chemical compound with significant potential for application in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an important building block for synthetic chemists. Furthermore, its biological activities as an inhibitor of myeloperoxidase and a modulator of the aryl hydrocarbon receptor pathway highlight its potential as a lead structure for the development of novel therapeutics for inflammatory and other diseases. This guide provides the foundational technical information required for researchers and scientists to effectively utilize 5-Methoxy-2-methylindole in their research endeavors. Further investigation into its quantitative biological effects, such as the determination of its IC₅₀ for MPO, and a more detailed exploration of its structure-activity relationships are warranted.

References

The Discovery and History of 5-Methoxy-2-methylindole: A Technical Guide

Abstract

5-Methoxy-2-methylindole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, from medicinal chemistry to developmental biology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 5-Methoxy-2-methylindole. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of its quantitative physicochemical and biological data. Furthermore, this guide illustrates the key signaling pathways associated with its biological functions using detailed diagrams.

Introduction: Discovery and Historical Context

The history of 5-Methoxy-2-methylindole is intrinsically linked to the development of indole chemistry, a cornerstone of heterocyclic chemistry. The indole nucleus is a prevalent structural motif in a vast array of biologically active compounds.[1] Early research in the 19th century focused on indole alkaloids extracted from natural sources, which led to the discovery of significant molecules like the antihypertensive agent reserpine from Rauwolfia serpentina and the plant growth hormone auxin (indole-3-acetic acid).[1]

In more recent history, 5-Methoxy-2-methylindole has gained prominence for its diverse biological activities. It serves as a crucial building block in the synthesis of novel therapeutic agents and has been investigated for its potential antiviral, anti-inflammatory, and anticancer properties.[1][3] One of its notable biological effects is its ability to inhibit the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.[1][3] Furthermore, it participates in the metabolic synthesis of arylacetic acid derivatives known for their anti-inflammatory effects.[1][3]

A particularly fascinating application of 5-Methoxy-2-methylindole is in the field of developmental biology, specifically in marine research. It has been identified as a potent chemical trigger for strobilation, the process of asexual reproduction in scyphozoan jellyfish, where a sessile polyp metamorphoses into a pelagic ephyra (a juvenile medusa).[1][4][5] This discovery has provided a valuable tool for studying the molecular mechanisms of metamorphosis.

Physicochemical and Spectroscopic Data

The structural features of 5-Methoxy-2-methylindole, specifically the methoxy group at the 5-position and the methyl group at the 2-position of the indole ring, confer unique chemical and physical properties.[3] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of 5-Methoxy-2-methylindole

| Property | Value | Reference |

| CAS Number | 1076-74-0 | [3][6] |

| Molecular Formula | C₁₀H₁₁NO | [6] |

| Molecular Weight | 161.20 g/mol | [6] |

| Melting Point | 85-88 °C | [7] |

| Appearance | White to light beige crystalline powder or crystals | [7] |

| Solubility | Soluble in methanol (very faint turbidity) | [8] |

Table 2: Spectroscopic Data for 5-Methoxy-2-methylindole

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 3.88 (s, 3H), 2.31 (d, J = 0.6 Hz, 3H) | [1][9] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 55.34, 9.70 | [9] |

| Infrared (IR) (KBr disc) | Conforms to standard spectrum | [7] |

| Mass Spectrometry (EI) | m/z: 161 (M+), 146, 118 | [6] |

Experimental Protocols

Synthesis of 5-Methoxy-2-methylindole via Fischer Indole Synthesis

This protocol describes a common method for the synthesis of 5-Methoxy-2-methylindole from p-anisidine and hydroxyacetone.

Materials:

-

p-Methoxyaniline (p-anisidine)

-

Hydroxyacetone (acetol)

-

Acetic acid

-

Acetonitrile

-

50L glass reactor

-

Stirring apparatus

-

Heating mantle

-

Reduced pressure distillation apparatus

-

Vacuum oven

Procedure:

-

To a 50L glass reactor, add 4.2 kg of p-methoxyaniline, 2.9 kg of hydroxyacetone, and 25 kg of acetic acid in sequence at room temperature with stirring.[10]

-

Ensure the mixture is well-mixed.[10]

-

Heat the reaction solution to reflux and maintain the reflux for 8 hours.[10]

-

After the reaction is complete, recover the acetic acid by distillation under reduced pressure.[10]

-

Recrystallize the residue from acetonitrile.[10]

-

Dry the resulting solid product in a vacuum oven to obtain 5.2 kg of an off-white solid powder.[10]

Expected Yield: 94%[10]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized 5-Methoxy-2-methylindole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent.[1][9]

-

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a KBr disc or as a nujol mull.[7]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6]

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus.[7]

-

Gas Chromatography (GC): Purity is often assessed by GC, with an expected purity of ≥99.0%.[7]

Biological Activities and Mechanisms of Action

Induction of Strobilation in Jellyfish

5-Methoxy-2-methylindole is a well-established inducer of metamorphosis (strobilation) in the polyps of scyphozoan jellyfish, such as Aurelia coerulea.[4][11] This effect is dose-dependent, with optimal concentrations leading to the production of healthy ephyrae.

Table 3: Effect of 5-Methoxy-2-methylindole on Jellyfish Strobilation

| Species | Concentration | Exposure Time | Outcome | Reference |

| Aurelia coerulea | 0.7 - 1.25 µM | 4 hours | Efficient induction of strobilation, similar to cooling method | [11] |

| Aurelia coerulea | 2.5 µM | 4 hours | Increased number of deformed ephyrae | [11] |

| Aurelia coerulea | 2.5 - 5.0 µM | 3 days | Lower survival of ephyrae | [11] |

| Carybdea sp. | 5 µM | - | Effective induction of healthy metamorphosis | [12] |

The precise signaling pathway by which 5-Methoxy-2-methylindole induces strobilation is still under investigation, but it is thought to activate an endogenous pathway.[4]

Inhibition of Myeloperoxidase (MPO)

Conclusion

5-Methoxy-2-methylindole, a derivative of the versatile indole scaffold, has a rich history rooted in the foundational principles of organic synthesis. Its journey from a classic synthetic target to a valuable tool in modern research underscores the enduring importance of indole chemistry. The compound's diverse biological activities, from inducing complex life cycle transitions in jellyfish to modulating inflammatory pathways in mammals, highlight its potential for further investigation and application in various scientific and therapeutic areas. This guide provides a foundational resource for researchers, scientists, and drug development professionals interested in the multifaceted nature of 5-Methoxy-2-methylindole.

References

- 1. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 2. 5-Methoxy-2-methylindole | 1076-74-0 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methoxy-2-methylindole | C10H11NO | CID 70642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 125940050 [thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. Indoles induce metamorphosis in a broad diversity of jellyfish, but not in a crown jelly (Coronatae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-2-methylindole Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the synthesis, pharmacological properties, and therapeutic potential of 5-Methoxy-2-methylindole derivatives, with a focus on their anti-inflammatory and myeloperoxidase-inhibiting activities.

This technical guide provides a comprehensive analysis of 5-Methoxy-2-methylindole and its analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development. The document delves into the synthetic methodologies, experimental protocols for biological evaluation, and the underlying mechanisms of action of this important class of compounds.

Core Synthesis and Derivative Elaboration

The parent compound, 5-Methoxy-2-methylindole, serves as a crucial building block for the synthesis of a variety of pharmacologically active derivatives.[1] Its synthesis is most commonly achieved through the Fischer indole synthesis, a robust and versatile method for creating indole rings.[2]

A prevalent synthetic route involves the reaction of p-anisidine with hydroxyacetone in the presence of an acid catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification to yield 5-Methoxy-2-methylindole.[2] Further derivatization can be accomplished through various chemical transformations, including the introduction of different substituents at the N1 and C3 positions of the indole ring. For instance, a series of acetohydrazide derivatives has been synthesized by reacting 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide with substituted benzaldehydes.[3]

Pharmacological Activity and Mechanism of Action

Derivatives of 5-Methoxy-2-methylindole have demonstrated significant anti-inflammatory and analgesic properties.[3] A key mechanism underlying their anti-inflammatory effects is the inhibition of myeloperoxidase (MPO), a pro-inflammatory enzyme primarily found in neutrophils.[1] MPO catalyzes the production of hypochlorous acid, a potent oxidizing agent that contributes to tissue damage during inflammation. By inhibiting MPO, these indole derivatives can mitigate oxidative stress and reduce the inflammatory response.

The interaction between indole derivatives and MPO is believed to be a direct binding event, with some studies suggesting a competitive inhibition mechanism. While the parent compound, 5-Methoxy-2-methylindole, is a known inhibitor of MPO's chlorinating activity, extensive quantitative data on a broad range of its derivatives is an area of ongoing research.[1]

Quantitative Data on Biological Activity

The anti-inflammatory and analgesic activities of a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been evaluated in vivo. The following tables summarize the key findings from these studies.

| Compound ID | Substituent (R) | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) |

| S3 | 3-nitrophenyl | 61.20 | 61.36 |

| S7 | 3,4-dimethoxyphenyl | 62.24 | Not Reported |

| S14 | 2,4,5-trimethoxyphenyl | 63.69 | 70.27 |

| Indomethacin | - | 76.89 | 84.09 |

Table 1: In vivo anti-inflammatory and analgesic activity of selected 5-Methoxy-2-methylindole derivatives in the carrageenan-induced paw edema and hot-plate tests, respectively. Data extracted from[3].

Experimental Protocols

Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S1-S18)

Starting Material: 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide.

General Procedure:

-

A mixture of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1 mmol) and a substituted benzaldehyde (1 mmol) is dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added to the solution.

-

The reaction mixture is refluxed for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure derivative.[3]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Animal Model: Wistar rats or albino mice.

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

-

After a defined period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce edema.[4][5]

-

Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[4][6]

-

The percentage inhibition of edema is calculated for each group relative to the control group.[5]

In Vitro Myeloperoxidase (MPO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of MPO using a chromogenic substrate.

Reagents:

-

Human Myeloperoxidase (MPO) enzyme

-

Hydrogen peroxide (H₂O₂)

-

3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate

-

Assay buffer (e.g., phosphate buffer with DTPA)

Procedure:

-

The test compound is pre-incubated with MPO in the assay buffer.

-

The reaction is initiated by the addition of H₂O₂.

-

TMB is then added, and the formation of the oxidized product is measured spectrophotometrically at a specific wavelength (e.g., 650 nm).

-

The percentage inhibition of MPO activity is calculated by comparing the absorbance of the test compound-treated wells with the vehicle control wells.

-

IC₅₀ values are determined by plotting the percentage inhibition against a range of compound concentrations.

Visualizing Key Pathways and Processes

To further elucidate the relationships and mechanisms discussed, the following diagrams are provided.

Structure-Activity Relationship (SAR) Insights

From the available data on acetohydrazide derivatives, preliminary structure-activity relationships can be inferred. The anti-inflammatory and analgesic activities appear to be influenced by the nature and position of substituents on the phenyl ring attached to the acetohydrazide moiety. For instance, the presence of electron-withdrawing (e.g., 3-nitro) and electron-donating (e.g., 3,4-dimethoxy, 2,4,5-trimethoxy) groups on the phenyl ring resulted in compounds with potent activity.[3] A comprehensive SAR study with a wider range of analogs is necessary to fully elucidate the structural requirements for optimal MPO inhibition and anti-inflammatory efficacy.

Conclusion

5-Methoxy-2-methylindole and its derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential, largely mediated through the inhibition of myeloperoxidase. This guide has provided a foundational understanding of their synthesis, biological evaluation, and mechanism of action. Further research focusing on the development of a detailed SAR, optimization of pharmacokinetic properties, and exploration of a broader range of analogs will be crucial in advancing these compounds towards clinical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical reactivity of the indole ring in 5-Methoxy-2-methylindole

An In-depth Technical Guide to the Chemical Reactivity of the Indole Ring in 5-Methoxy-2-methylindole

Abstract

5-Methoxy-2-methylindole is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its chemical behavior is governed by the electron-rich indole nucleus, which is further modulated by the electronic effects of the methoxy and methyl substituents. This guide provides a comprehensive analysis of the chemical reactivity of the indole ring in 5-Methoxy-2-methylindole, focusing on electrophilic substitution, oxidation, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile scaffold.

Core Reactivity Principles

The reactivity of 5-Methoxy-2-methylindole is primarily dictated by the high electron density of the bicyclic indole system. The fusion of a benzene ring to a pyrrole ring results in a 10-π electron aromatic system that is highly susceptible to electrophilic attack. The reactivity is further influenced by its substituents:

-

5-Methoxy Group: As a strong electron-donating group (EDG) through resonance, the methoxy group at the C5 position significantly increases the electron density of the entire indole ring system.[3][4] This activating effect makes the molecule more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted indole.

-

2-Methyl Group: The methyl group at the C2 position is a weak electron-donating group through induction, which slightly enhances the ring's nucleophilicity. More importantly, its presence blocks reactions at the C2 position and can exert steric hindrance, further directing incoming electrophiles to the C3 position.[5][6]

Due to these combined electronic and steric factors, electrophilic aromatic substitution on 5-Methoxy-2-methylindole occurs almost exclusively at the C3 position .[7][8] This position is the most nucleophilic site in the indole ring, a characteristic that is amplified by the 5-methoxy group.[8][9]

Key Reaction Pathways

Electrophilic Aromatic Substitution

This is the most prominent class of reactions for 5-Methoxy-2-methylindole, providing a reliable pathway for functionalization. The general mechanism involves the attack of an electrophile by the electron-rich C3 position to form a stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Common Electrophilic Substitution Reactions:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (generated from DMF and POCl₃), yielding 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde.[8][10] This product is a crucial intermediate for further synthetic transformations.

-

Mannich Reaction: This reaction installs a dialkylaminomethyl group at the C3 position by treating the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions.[11] The resulting "gramine" analogues are valuable for introducing other functional groups via displacement of the amine.

-

Friedel-Crafts Alkylation and Acylation: 5-Methoxy-2-methylindole readily undergoes Friedel-Crafts reactions. Alkylation can be achieved with various alkylating agents, and acylation introduces a keto group at C3, typically using an acid chloride or anhydride with a Lewis acid catalyst.[12][13]

-

Arylation: Palladium-catalyzed arylation reactions are also possible, allowing for the formation of a C-C bond between the indole C3 position and an aryl group.[12]

Oxidation

The electron-rich indole nucleus is susceptible to oxidation.[1] While uncontrolled oxidation can lead to complex mixtures of polymeric materials, selective oxidation can be achieved under specific conditions. For example, oxidation can occur at the C2-C3 double bond to form oxindole derivatives. The presence of the 2-methyl group influences the outcome of these reactions compared to unsubstituted indoles.[14]

Cycloaddition Reactions

The C2-C3 π-bond of the indole ring can participate in cycloaddition reactions, serving as a 2π component.[8] For instance, stereoselective [3+2] cyclopentannulation reactions have been reported, providing access to complex cyclopentaindolone structures.[15] Dearomative [5+2] cycloaddition reactions have also been developed to construct challenging cyclohepta[b]indole frameworks.[16]

Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving 5-Methoxy-2-methylindole and related substituted indoles.

Table 1: Synthesis of 5-Methoxy-2-methylindole

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Anisidine, Hydroxyacetone | Acetic acid, reflux, 8 hours | 5-Methoxy-2-methylindole | 94% | [17] |

| (4-methoxyphenyl)hydrazine, Acetone | Acid-catalyzed (Fischer indole synthesis) | 5-Methoxy-2-methylindole | >60-80% (typical) |[1] |

Table 2: Electrophilic Substitution Reactions of Substituted Indoles

| Indole Substrate | Electrophile/Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5,7-dimethoxy-1-methylindole | Benzaldehydes, glacial acetic acid, RT | Diindolylmethane formation | Aryl-3,3'-diindolylmethanes | 66-91% | [18] |

| 5-Methoxy-2-methylindole | Dimethyliminium chloride | Mannich Reaction | N,N-dimethyl-1-(5-methoxy-2-methyl-1H-indol-3-yl)methanamine | 53% (for BN-analogue) | [11] |

| 5-Methoxy-2-methylindole | Various | Friedel-Crafts Alkylation | 3-Alkyl-5-methoxy-2-methylindole | Varies |[12] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Synthesis

This protocol describes the synthesis of 5-Methoxy-2-methylindole from p-anisidine and hydroxyacetone.

Workflow Diagram:

Procedure:

-

Charge a 50L glass reactor with p-methoxyaniline (4.2 Kg), hydroxyacetone (2.9 Kg), and acetic acid (25 Kg) under stirring at room temperature.[17]

-

Heat the reaction mixture to reflux and maintain at reflux for 8 hours to complete the reaction.[17]

-

After completion, distill the reaction solution under reduced pressure to recover the acetic acid.[17]

-

Recrystallize the resulting residue from acetonitrile.[17]

-

Dry the off-white solid powder product in a vacuum oven to obtain 5.2 Kg (94% yield) of 5-Methoxy-2-methylindole.[17]

Protocol 2: Pictet-Spengler Reaction with a 5-Methoxytryptamine Derivative

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline scaffolds, which are common in natural products and pharmaceuticals.[19][20] It involves the condensation of a β-arylethylamine (like 5-methoxytryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][19]

Logical Relationship Diagram:

General Procedure:

-

Dissolve the tryptamine derivative (1 mmol) in a suitable solvent (e.g., water, 5 mL).[9]

-

Add a catalytic amount of acid (e.g., citric acid, 10 mol%).[9]

-

Add the aldehyde or ketone (1 mmol) to the reaction mixture.[9]

-

Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction (e.g., with liquid ammonia) and isolate the product, often via filtration of the resulting precipitate.[9]

-

Purify the crude product by crystallization to yield the final tetrahydro-β-carboline.[9]

Applications in Drug Development

The functionalized derivatives of 5-Methoxy-2-methylindole are valuable scaffolds in medicinal chemistry. The reactions described above are instrumental in synthesizing compounds with a range of biological activities. For example, this indole core is found in molecules investigated for anti-inflammatory, antiviral, and anticancer properties.[1][2] Notably, 5-Methoxy-2-methylindole has been shown to be an effective inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes, making its derivatives promising candidates for new anti-inflammatory drugs.[1][2]

Conclusion

The chemical reactivity of 5-Methoxy-2-methylindole is characterized by a strong propensity for electrophilic substitution at the C3 position. This high regioselectivity is driven by the synergistic electron-donating effects of the indole nitrogen and the 5-methoxy group, coupled with the steric influence of the 2-methyl group. Understanding and exploiting these reactivity patterns through reactions like Vilsmeier-Haack formylation, Mannich reactions, and various C-C bond-forming strategies enables the efficient synthesis of complex molecules, making 5-Methoxy-2-methylindole a cornerstone intermediate for research in organic synthesis and drug discovery.

References

- 1. 5-Methoxy-2-methylindole | 1076-74-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. soc.chim.it [soc.chim.it]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. chemijournal.com [chemijournal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Page loading... [wap.guidechem.com]

- 16. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

The Fischer Indole Synthesis: An In-depth Technical Guide for the Synthesis of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone in the synthesis of the indole nucleus for over a century. First reported by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones continues to be a widely employed method for the preparation of substituted indoles, a scaffold of immense importance in medicinal chemistry, natural product synthesis, and materials science.[1][2] This technical guide provides a comprehensive overview of the Fischer indole synthesis, including its mechanism, detailed experimental protocols for the preparation of key substituted indoles, and quantitative data to inform reaction optimization.

Core Reaction Mechanism

The Fischer indole synthesis proceeds through the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions.[1] The reaction is typically initiated by the in situ formation of an arylhydrazone, which then undergoes a series of transformations to yield the final indole product. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid to Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride.[1][3]

The generally accepted mechanism involves the following key steps:

-

Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[4]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[4]

-

[5][5]-Sigmatropic Rearrangement: The enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3][4]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of a molecule of ammonia results in the formation of the stable indole ring.[4]

A visual representation of this mechanistic pathway is provided below.

Quantitative Data: A Comparative Overview

The yield and efficiency of the Fischer indole synthesis are highly dependent on the substrates, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various studies, providing a comparative look at the synthesis of specific substituted indoles.

Table 1: Catalyst Comparison for the Synthesis of 2-Phenylindole

This table compares the efficacy of different solid acid catalysts in the one-pot synthesis of 2-phenylindole from phenylhydrazine hydrochloride and acetophenone.[6]

| Catalyst | Time (h) | Yield (%) |

| Zeolite-HY | 4 | 43 |

| Montmorillonite K10 | 4 | 70 |

| Indion-90 | 4 | 60 |

| Amberlite-120 | 4 | 63 |

| Silica | 4 | 20 |

| Amberlyst-15 | 4 | 68 |

| Phosphomolybdic acid | 4 | 86 |

| Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform as solvent, 60 °C.[6] |

Table 2: Synthesis of Various Substituted Indoles

This table provides examples of different substituted indoles synthesized via the Fischer indole synthesis, highlighting the reactants and resulting yields.

| Arylhydrazine | Carbonyl Compound | Product | Catalyst | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | 2-Phenylindole | Glacial Acetic Acid | 97.79 | [7] |

| Phenylhydrazine | 2-Butanone | 2,3-Dimethyl-1H-indole | Boron trifluoride etherate | ~90 | [8] |

| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | Acetic Acid | High | [3] |

| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 8-Methyl-1,2,3,4,4a,9a-hexahydro-4a-methylcarbazole | Acetic Acid | High | [3] |

| 4-Methoxyphenylhydrazine | Methyl levulinate | Precursor to Indomethacin | Acid-catalyzed | - | [9] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of two common substituted indoles.

Experimental Protocol 1: Synthesis of 2-Phenylindole

This protocol is adapted from a procedure reporting a high yield of 2-phenylindole.[7][10]

Materials:

-

Acetophenone (0.167 mol)

-

Phenylhydrazine (0.167 mol)

-

Ethanol (60 ml)

-

Glacial Acetic Acid (a few drops)

-

Polyphosphoric acid

Procedure:

Step 1: Preparation of Acetophenone Phenylhydrazone

-

In a round-bottom flask, combine acetophenone (20 g, 0.167 mol) and phenylhydrazine (18 g, 0.167 mol).

-

Add 60 ml of ethanol and a few drops of glacial acetic acid.

-

Heat the mixture to boiling.

-

Upon cooling, acetophenone phenylhydrazone will crystallize. Recrystallize a small portion from ethanol to obtain a pure sample (m.p. 106 °C).[10]

Step 2: Fischer Indole Cyclization

-

Heat the crude acetophenone phenylhydrazone with polyphosphoric acid.

-

After the reaction is complete, add 450 ml of cold water and stir to dissolve the polyphosphoric acid.

-

Filter the crude 2-phenylindole at the pump and wash thoroughly with water.

-

Recrystallize the product from a suitable solvent like ethanol.

Workflow for the Synthesis of 2-Phenylindole:

Experimental Protocol 2: Synthesis of 2,3-Dimethyl-1H-indole

This protocol describes an efficient synthesis of 2,3-dimethyl-1H-indole using a Lewis acid catalyst.[8]

Materials:

-

Phenylhydrazine

-

2-Butanone (Ethyl methyl ketone)

-

Ethanol

-

Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

-

Dissolve phenylhydrazine and 2-butanone in ethanol.

-

Add boron trifluoride etherate as the catalyst.

-

The reaction proceeds via Fischer indolization to yield 2,3-dimethyl-1H-indole.

-

The product is isolated and purified. The reported yield is approximately 90%.[8]

-

Characterization can be performed using IR, ¹H NMR, ¹³C NMR, and LC-MS.[8]

Regioselectivity with Unsymmetrical Ketones

A significant consideration in the Fischer indole synthesis is the use of unsymmetrical ketones, which can lead to the formation of two regioisomeric indole products. The regiochemical outcome is influenced by the nature of the acid catalyst and the reaction conditions. Generally, the direction of enolization of the ketone dictates which indole isomer is formed. The product distribution can be controlled to some extent; for instance, the proportion of the 2-substituted indole can be increased by using stronger acid mixtures.[11]

The logical relationship governing regioselectivity is outlined below:

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[10] The Fischer indole synthesis has been instrumental in the synthesis of numerous drug candidates. A notable example is its application in the synthesis of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).[9] The synthesis involves the reaction of 4-methoxyphenylhydrazine with methyl levulinate to form the key indole intermediate.[9] The versatility of the Fischer indole synthesis also extends to the preparation of triptans, a class of drugs used to treat migraines.[1][3]

Conclusion

The Fischer indole synthesis remains a powerful and relevant tool for the construction of substituted indoles. Its operational simplicity, tolerance of a wide range of functional groups, and the ready availability of starting materials contribute to its continued prevalence in both academic and industrial research. A thorough understanding of the reaction mechanism, the influence of catalysts and reaction conditions, and the factors governing regioselectivity is paramount for its successful application in the synthesis of complex molecules for drug discovery and development.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Methoxy-Substituted Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of methoxy substituents to this versatile heterocyclic system has been shown to significantly modulate its biological profile, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of methoxy-substituted indoles, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Methoxy-substituted indoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the disruption of microtubule dynamics and the inhibition of essential enzymes for DNA replication.

Inhibition of Tubulin Polymerization

A key mechanism by which certain methoxy-substituted indoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2][3][4] This disruption of microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5] The position of the methoxy group on the indole ring can significantly influence this activity. For instance, a switch in the methoxy group position from the 5- to the 6-position of an indolyl-pyridinyl-propenone scaffold was found to change the primary mechanism from methuosis induction to microtubule disruption.[2]

Inhibition of Topoisomerase II

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several methoxy-substituted indole derivatives have been identified as potent inhibitors of topoisomerase II.[5][6][7][8][9] These compounds often act as catalytic inhibitors, preventing the enzyme from re-ligating the DNA strands after cleavage.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various methoxy-substituted indole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines.

| Compound/Derivative | Methoxy Position(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | 6-MeO, 4'-MeO | MDA-MB 231 (Breast) | 0.035 | [1] |

| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | 6-MeO, 4'-MeO | MCF-7 (Breast) | Not Specified | [1] |

| Indenoindolone Derivative | 2,3-di-MeO | K562 (Leukemia) | ~0.05 | [5] |

| 3-Methyl-2-phenyl-1H-indole Derivative (32) | Not Specified | HeLa (Cervical) | < 5 | [9] |

| 3-Methyl-2-phenyl-1H-indole Derivative (32) | Not Specified | A2780 (Ovarian) | < 5 | [9] |

| 3-Methyl-2-phenyl-1H-indole Derivative (32) | Not Specified | MSTO-211H (Mesothelioma) | < 5 | [9] |

| Indolyl-pyridinyl-propenone Analog | 6-MeO | Glioblastoma Cells | Not Specified | [2] |

| OXi8006 Analog (36) | 7-MeO | SK-OV-3 (Ovarian) | < 1 | [3] |

| OXi8006 Analog (36) | 7-MeO | NCI-H460 (Lung) | < 1 | [3] |

| OXi8006 Analog (36) | 7-MeO | DU-145 (Prostate) | < 1 | [3] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-position | A375 (Melanoma) | 0.57 | [10] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-position | MDA-MB-231 (Breast) | 1.61 | [10] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-position | B16-F10 (Murine Melanoma) | 1.69 | [10] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-position | MCF-7 (Breast) | 2.94 | [10] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-position | HeLa (Cervical) | 6.10 | [10] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-position | A549 (Lung) | 6.30 | [10] |

Antimicrobial Activity

Methoxy-substituted indoles also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. The presence and position of the methoxy group, along with other substituents, play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected methoxy-substituted indole derivatives against various microorganisms.

| Compound/Derivative | Methoxy Position(s) | Microorganism | MIC (µg/mL) | Reference |

| 5-Methoxy-2-phenylindole | 5-MeO | Bacillus cereus | 3.9 | [11] |

| Indole-thiadiazole derivative (2h) | Not Specified | Staphylococcus aureus | 6.25 | [12] |

| Indole-triazole derivative (3d) | Not Specified | Staphylococcus aureus | 6.25 | [12] |

| Indole-triazole derivative (1h) | Not Specified | Escherichia coli | 6.25 | [12] |

| Indole-thiadiazole derivative (2h) | Not Specified | Escherichia coli | 6.25 | [12] |

| Indole-triazole derivative (3h) | Not Specified | Escherichia coli | 6.25 | [12] |

| 7-Bromo-2-(1H-indol-3-yl)-5-methoxy-1H-benzo[d]imidazole | 5-MeO | Staphylococcus aureus | > 7.8 | [13] |

| 7-Bromo-2-(1H-indol-3-yl)-5-methoxy-1H-benzo[d]imidazole | 5-MeO | MRSA | > 3.9 | [13] |

Antiviral Activity

The antiviral potential of methoxy-substituted indoles has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. These compounds can interfere with various stages of the viral life cycle, from entry to replication.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of specific methoxy-substituted indole derivatives, showing their half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50).

| Compound/Derivative | Methoxy Position(s) | Virus | EC50/IC50 (µM) | Reference |

| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindoline-2-carboxylate (6f) | Not Specified (Oxindole) | HIV-1 | 0.4578 | [1] |

| Indolealkylamine derivative (5e) | 5-MeO | SARS-CoV-2 (Viral Entry) | ~1 | [14] |

| Indolealkylamine derivative (5h) | 5-MeO | SARS-CoV-2 (Viral Entry) | ~1 | [14] |

| 7-Methoxycryptopleurine derivative (16) | 7-MeO | Tobacco Mosaic Virus (TMV) | Higher than parent compound | [15] |

| 7-Methoxycryptopleurine derivative (19) | 7-MeO | Tobacco Mosaic Virus (TMV) | Higher than parent compound | [15] |

| 7-Methoxycryptopleurine derivative (23) | 7-MeO | Tobacco Mosaic Virus (TMV) | Higher than parent compound | [15] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Methoxy-substituted indoles have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. Methoxy-substituted indoles can effectively suppress the lipopolysaccharide (LPS)-induced production of NO in macrophage cell lines like RAW 264.7.[8][16]

Quantitative Anti-inflammatory Data

The following table presents data on the inhibition of NO production by methoxy-substituted compounds.

| Compound/Derivative | Methoxy Position(s) | Cell Line | Activity | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | Not Specified | RAW 264.7 | Potent inhibition of NO, IL-6, and TNF-α | [8] |

| 5,7-Dimethoxyflavone | 5,7-di-MeO | Rat pleurisy model | Antiexudative effect | [17] |

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | 2,7-di-MeO | Mouse mast cells | Inhibition of PGD₂ and LTC₄ production | [11] |

| 4-Hydroxy-7-methoxycoumarin | 7-MeO | RAW 264.7 | Suppression of NF-κB and MAPK activation | [2] |

Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. Methoxy-substituted indoles have shown promise as neuroprotective agents by combating oxidative stress, a key contributor to neuronal damage.

Quantitative Neuroprotective Data

The following table provides quantitative data on the neuroprotective effects of methoxy-substituted indole derivatives.

| Compound/Derivative | Methoxy Position(s) | Cell Line | Assay | Result | Reference |

| Synthetic indole–phenolic compounds | Various | SH-SY5Y | H₂O₂-induced cytotoxicity | ~25% increase in cell viability | [6] |

| Synthetic indole–phenolic compounds | Various | SH-SY5Y | H₂O₂-induced ROS production | Reduction in ROS to basal levels | [6] |

| Phenoxyindole derivatives (6-9) | Not Specified | SK-N-SH | Aβ₄₂-induced toxicity | >50% increase in cell viability | [18] |

| 5-Methoxyflavone | 5-MeO | Primary neurons | Aβ-induced apoptosis | Reduction in S-phase neurons and apoptotic death | [12] |

Signaling Pathways Modulated by Methoxy-Substituted Indoles

The diverse biological activities of methoxy-substituted indoles are a consequence of their ability to modulate multiple intracellular signaling pathways.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival, proliferation, and inflammation. Methoxy-substituted compounds have been shown to modulate these pathways. For instance, some compounds suppress the phosphorylation of ERK, JNK, and p38 in LPS-activated macrophages, thereby inhibiting the expression of inflammation-related genes.[19] The NS1 protein of the influenza A virus is known to activate the PI3K/Akt pathway to promote viral replication, suggesting a potential target for antiviral methoxyindoles.[20]

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. Methoxy-substituted compounds can inhibit the activation of NF-κB in LPS-stimulated macrophages, contributing to their anti-inflammatory effects.[2][19]

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. While direct evidence for the modulation of this pathway by simple methoxy-substituted indoles is still emerging, the known antioxidant properties of these compounds suggest a potential interaction. Further research is warranted to explore the role of methoxyindoles in activating the Nrf2-mediated antioxidant defense system.

Signaling Pathway Diagrams

Caption: Anticancer mechanisms of methoxy-substituted indoles.

Caption: Anti-inflammatory signaling pathways modulated by methoxyindoles.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of methoxy-substituted indoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][21][22]

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Methoxy-substituted indole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Methoxy-substituted indole compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the methoxy-substituted indole compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[15][17][20][26][27]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Culture medium

-

Methoxy-substituted indole compounds

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the methoxy-substituted indole compound and mix with a known titer of the virus. Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Overlay: Remove the inoculum and add a semi-solid overlay to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-7 days).

-

Plaque Visualization: Fix and stain the cells with a staining solution. Plaques will appear as clear zones against a background of stained cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[28]

Materials:

-

RAW 264.7 macrophage cell line

-

Culture medium (DMEM)

-

Lipopolysaccharide (LPS)

-

Methoxy-substituted indole compounds

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the methoxy-substituted indole compounds for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Neuroprotective Activity Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults.[6][18]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Culture medium

-

Neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-beta peptide)

-

Methoxy-substituted indole compounds

-

MTT solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated with retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the methoxy-substituted indole compounds for a specified duration (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 7.1.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (cells treated with the neurotoxin alone) to determine the neuroprotective effect of the compounds.

Conclusion

Methoxy-substituted indoles represent a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key biological pathways involved in cancer, microbial infections, inflammation, and neurodegeneration underscores their importance in modern drug discovery. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel methoxyindole-based therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the promise of these compounds into clinical realities.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anti-tobacco mosaic virus (TMV) activity, and SARs of 7-methoxycryptopleurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research into New Molecules with Anti-Inflammatory Activity [mdpi.com]

- 15. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]

- 18. mdpi.com [mdpi.com]